molecular formula C22H30N4O2 B3501908 N-(3-methoxy-2-methylphenyl)-N'-{2-[4-(4-methylphenyl)-1-piperazinyl]ethyl}urea

N-(3-methoxy-2-methylphenyl)-N'-{2-[4-(4-methylphenyl)-1-piperazinyl]ethyl}urea

Cat. No. B3501908
M. Wt: 382.5 g/mol
InChI Key: UIRWEDGVBHWBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(3-methoxy-2-methylphenyl)-N’-{2-[4-(4-methylphenyl)-1-piperazinyl]ethyl}urea” is a complex organic molecule. It contains a urea group (NH-CO-NH), which is a functional group that plays a key role in many biological processes. The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring and the urea group would likely influence its overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The urea group could potentially participate in acid-base reactions, while the piperazine ring might undergo substitution or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the polar urea group and the piperazine ring might increase its solubility in water .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a pharmaceutical, it might interact with specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicine or materials science. Further studies could also investigate its environmental impact and ways to mitigate any potential risks .

properties

IUPAC Name

1-(3-methoxy-2-methylphenyl)-3-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-17-7-9-19(10-8-17)26-15-13-25(14-16-26)12-11-23-22(27)24-20-5-4-6-21(28-3)18(20)2/h4-10H,11-16H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRWEDGVBHWBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)NC3=C(C(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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